Linker Length-Driven Basicity Shift vs. Aminomethyl Analog (1513337-08-0)
The target compound's two-carbon ethyl linker separates the amine from the electron-withdrawing cyclopentanol oxygen, reducing inductive deactivation relative to the one-carbon linker in 1-(aminomethyl)-2,2-dimethylcyclopentan-1-ol. This structural change predicts a measurable circa 0.5–1.0 log unit increase in amine pKa [1][2]. At assay pH 7.4, a higher fraction of the target compound's amine remains protonated, critically altering its capacity for ionic interactions.
| Evidence Dimension | Predicted Amine Basicity (pKa shift) |
|---|---|
| Target Compound Data | Estimated pKa ~9.8–10.2 (primary amine with β-OH group) |
| Comparator Or Baseline | 1-(Aminomethyl)-2,2-dimethylcyclopentan-1-ol; Estimated pKa ~8.8–9.5 (α-OH group exerts stronger electron withdrawal) |
| Quantified Difference | ΔpKa ≈ +0.5 to +1.0 log units for the target compound |
| Conditions | Computed chemical environment prediction based on standard pKa models for primary amines adjacent to hydroxyl substituents. |
Why This Matters
This difference in protonation state directly influences the compound's solubility, membrane permeability, and salt-bridge potential with biological targets, making the compounds non-interchangeable in pharmacological assays.
- [1] PubChem. (2024). Compound Summary for CID 79863328, '1-(2-Aminoethyl)-2,2-dimethylcyclopentan-1-OL'. National Center for Biotechnology Information. View Source
- [2] Perrin, D. D., Dempsey, B., & Serjeant, E. P. (1981). pKa Prediction for Organic Acids and Bases. Chapman and Hall. View Source
